2-[(2-Bromoacetyl)amino]-N-methylbenzamide
Overview
Description
2-[(2-Bromoacetyl)amino]-N-methylbenzamide is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation . The downstream effects of these alterations require further investigation.
Result of Action
Given its target, it may influence cellular processes regulated by tyrosine phosphorylation
Biochemical Analysis
Biochemical Properties
2-[(2-Bromoacetyl)amino]-N-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. The compound’s bromine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming covalent bonds that inhibit enzyme activity. This inhibition can occur through the modification of active sites or by inducing conformational changes in the enzyme structure. The compound can also affect gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to changes in the concentration of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. Its subcellular localization is essential for its function, as it needs to interact with specific biomolecules to exert its effects .
Properties
IUPAC Name |
2-[(2-bromoacetyl)amino]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(15)7-4-2-3-5-8(7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBDMVZLSOHACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.